molecular formula C13H9N5 B14604839 Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- CAS No. 61006-52-8

Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-

Cat. No.: B14604839
CAS No.: 61006-52-8
M. Wt: 235.24 g/mol
InChI Key: VGCWFUBFUXGYNJ-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring

Properties

CAS No.

61006-52-8

Molecular Formula

C13H9N5

Molecular Weight

235.24 g/mol

IUPAC Name

5-methyl-7-phenyltetrazolo[1,5-a]pyridine-8-carbonitrile

InChI

InChI=1S/C13H9N5/c1-9-7-11(10-5-3-2-4-6-10)12(8-14)13-15-16-17-18(9)13/h2-7H,1H3

InChI Key

VGCWFUBFUXGYNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=NN=NN12)C#N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- can be achieved through several methods. One common approach involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate . Another method includes the treatment of pyridine N-oxides with 4-toluene sulfonyl chloride and sodium azide in toluene at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, can be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- is unique due to its specific structural features and the potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for further research and development.

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